3-{[1-(Pyridine-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
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Overview
Description
3-{[1-(Pyridine-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Pyridine-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline typically involves multi-step organic reactionsThe final step involves the coupling of the pyridine ring to the piperidine derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Pyridine-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[1-(Pyridine-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-{[1-(Pyridine-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyridin-4-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone: Similar structure but with a different position of the pyridine ring.
(3beta)-17-(pyridin-3-yl)androsta-5,16-dien-3-ol: Contains a pyridine ring but with a different core structure.
Uniqueness
3-{[1-(Pyridine-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is unique due to its combination of a pyridine ring, a piperidine ring, and a tetrahydrocinnoline moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
pyridin-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-20(17-5-3-9-21-13-17)24-10-7-15(8-11-24)14-26-19-12-16-4-1-2-6-18(16)22-23-19/h3,5,9,12-13,15H,1-2,4,6-8,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNJKKMDODLVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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